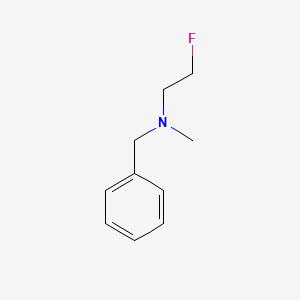

N-Benzyl-2-fluoro-N-methylethan-1-amine

Description

Significance of Tertiary Amine Structures in Chemical Synthesis and Biological Sciences

Amines, organic derivatives of ammonia, are categorized as primary, secondary, or tertiary based on the number of carbon-containing groups bonded to the nitrogen atom. purkh.comauburn.edu Tertiary amines are characterized by a nitrogen atom bonded to three organic substituents, with a general formula of R₃N. purkh.comfiveable.me This structure, which lacks a hydrogen atom directly attached to the nitrogen, imparts unique chemical and physical properties. fiveable.me

Structurally, the nitrogen atom in a tertiary amine is sp³ hybridized, resulting in a trigonal pyramidal geometry. unacademy.com The presence of a lone pair of non-bonding electrons on the nitrogen atom is a defining feature, making tertiary amines both basic and nucleophilic. fiveable.me However, the three bulky organic groups can create steric hindrance around the nitrogen, which can modulate its reactivity and make the lone pair less accessible compared to primary or secondary amines. fiveable.me A key physical property differentiating tertiary amines from their primary and secondary counterparts is their lower boiling point, a consequence of their inability to participate in intermolecular hydrogen bonding with themselves. fiveable.me

In chemical synthesis, tertiary amines are versatile. They serve as important catalysts, often acting as non-nucleophilic bases, and are used as intermediates in the creation of more complex molecules. fiveable.meunacademy.com Their nucleophilicity allows them to engage in various reactions, including alkylation and acylation. fiveable.me

The significance of the tertiary amine motif extends profoundly into the biological sciences. This structure is a common feature in a vast array of biologically active compounds. purkh.com Many pharmaceuticals, including antihistamines like diphenhydramine (B27) and various antidepressants, incorporate tertiary amine groups, which are often crucial for their interaction with biological targets such as receptors and enzymes. auburn.edu Furthermore, numerous naturally occurring alkaloids, such as nicotine, contain a tertiary amine within their structure, which is fundamental to their physiological effects. purkh.com

Strategic Importance of Fluorine Introduction in Organic Molecules for Modifying Chemical Properties

One of the most significant consequences of fluorination is the formation of the carbon-fluorine (C-F) bond, which is among the strongest covalent bonds in organic chemistry. acs.org This bond imparts exceptional thermal and chemical stability to molecules. acs.org The introduction of fluorine can dramatically alter a molecule's physicochemical properties in several ways that are advantageous for drug design:

Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450 enzymes. This can block sites of metabolic oxidation, prolonging the half-life of a drug in the body. mdpi.com

Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance its ability to cross cell membranes and improve absorption. mdpi.com

Basicity (pKa) Modulation: The high electronegativity of fluorine allows it to exert a strong electron-withdrawing effect. Placing a fluorine atom near a basic functional group, such as an amine, can lower its pKa, thereby influencing its ionization state at physiological pH. This fine-tuning of basicity is critical for optimizing a drug's solubility, receptor binding, and pharmacokinetic profile.

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule through steric and electronic interactions, which can lock it into a more biologically active shape for binding to a target protein.

Given these benefits, it is estimated that approximately 20% of all pharmaceuticals contain fluorine, highlighting the strategic importance of fluorination in modern drug discovery. mdpi.com

Structural Analysis and Rationale for Focused Research on N-Benzyl-2-fluoro-N-methylethan-1-amine

This compound (CAS Number: 139364-35-5) is a molecule that combines the key structural features discussed previously: a tertiary amine core and a strategically placed fluorine atom. bldpharm.com A detailed analysis of its structure reveals the rationale for scientific interest in this specific compound.

The molecule can be deconstructed into its constituent functional parts:

Tertiary Amine Core: The central nitrogen atom is bonded to three distinct carbon groups (a benzyl (B1604629) group, a methyl group, and a 2-fluoroethyl group), classifying it as a mixed tertiary amine. unacademy.com This core provides the basicity and nucleophilicity inherent to amines.

N-Benzyl Group: The presence of a benzyl group (a benzene (B151609) ring attached to a CH₂ group) introduces aromaticity and a degree of steric bulk. Benzyl groups are common in pharmacologically active molecules and can participate in hydrophobic and π-stacking interactions with biological targets. nih.gov

N-Methyl Group: A simple methyl group on the nitrogen. Its small size minimizes steric hindrance compared to larger alkyl groups.

2-Fluoroethyl Group (-CH₂CH₂F): This is arguably the most significant feature from a medicinal chemistry perspective. The fluorine atom is positioned on the terminal carbon of an ethyl chain. This "β-fluorination" relative to the nitrogen atom has a potent electronic effect. The electronegative fluorine atom withdraws electron density through the sigma bonds (an inductive effect), which is expected to lower the basicity of the tertiary amine nitrogen. This modulation can be critical for improving oral bioavailability and cell permeability by reducing the likelihood of the amine being protonated at physiological pH.

The focused research on this compound is rationalized by its potential as a novel building block or a lead compound in drug discovery. By combining a known pharmacophore element (the benzylamine (B48309) structure) with a strategic fluorine substitution, chemists can explore new chemical space. The hypothesis is that this specific combination of functional groups will yield a molecule with a unique profile of physical, chemical, and biological properties, potentially leading to enhanced metabolic stability, improved cell permeability, and specific interactions with biological targets. Studies on closely related fluorinated benzylamines often explore their potential as anticonvulsant or anti-inflammatory agents. acs.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 139364-35-5 | bldpharm.com |

| Molecular Formula | C₁₀H₁₄FN | bldpharm.com |

| Molecular Weight | 167.22 g/mol | bldpharm.com |

| MDL Number | MFCD32739827 | bldpharm.com |

| SMILES | CN(CCF)CC1=CC=CC=C1 | bldpharm.com |

| Storage | Inert atmosphere, store in freezer, under -20°C | bldpharm.com |

Overview of Research Trajectories and Multidisciplinary Approaches for this compound

The unique structural characteristics of this compound suggest several potential trajectories for multidisciplinary research, primarily at the interface of chemistry and biology.

A primary avenue of investigation would be within medicinal chemistry and drug discovery . The compound could serve as a scaffold for the synthesis of a library of analogues. By systematically modifying the benzyl ring (e.g., adding or changing substituents) or replacing the N-methyl group with other alkyl groups, researchers could conduct a thorough structure-activity relationship (SAR) study. The goal of such a study would be to identify derivatives with potent and selective activity against a specific biological target, such as a G-protein coupled receptor (GPCR), an ion channel, or an enzyme. Research on similar structures, like N-benzyl-N-methyldecan-1-amine, has explored anti-inflammatory and anti-neoplastic activities, suggesting potential therapeutic areas for investigation.

In the field of chemical biology , this compound could be developed into a molecular probe. For example, if a radiolabeled version containing fluorine-18 (B77423) (¹⁸F) were synthesized, it could be used as a tracer for Positron Emission Tomography (PET) imaging. PET imaging allows for the non-invasive visualization and quantification of biological processes in vivo. A ¹⁸F-labeled version of this molecule could be used to study the distribution and density of a target receptor in the brain or other organs, aiding in disease diagnosis and the development of new therapies.

Furthermore, synthetic organic chemistry research would focus on developing novel and efficient methods for the synthesis of this compound and its derivatives. This could involve exploring new fluorination techniques or more efficient reductive amination pathways. rsc.org Tandem reactions that form the N-methylated tertiary amine in a single pot could be optimized for this specific substrate. rsc.org

Finally, pharmacokinetic studies would be essential to characterize how the molecule is absorbed, distributed, metabolized, and excreted (ADME). These studies would experimentally verify the hypotheses about the effects of the 2-fluoroethyl group on metabolic stability and bioavailability, providing crucial data for its potential development as a therapeutic agent. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C10H14FN |

|---|---|

Molecular Weight |

167.22 g/mol |

IUPAC Name |

N-benzyl-2-fluoro-N-methylethanamine |

InChI |

InChI=1S/C10H14FN/c1-12(8-7-11)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |

InChI Key |

PXARNLVPWFQORW-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCF)CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of N Benzyl 2 Fluoro N Methylethan 1 Amine

De Novo Synthesis Strategies for N-Benzyl-2-fluoro-N-methylethan-1-amine

The creation of this compound from basic precursors can be accomplished through several fundamental organic reactions. These strategies primarily involve the formation of the core C-N bonds and the introduction of the fluorine atom at the desired position.

Reductive Amination Protocols for this compound Synthesis

Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. arkat-usa.orgnih.gov This one-pot reaction typically involves the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, which is then reduced in situ to the target amine. nih.govmasterorganicchemistry.com For the synthesis of this compound, two primary reductive amination pathways are feasible:

Pathway A: Reaction of 2-fluoroacetaldehyde with N-benzyl-N-methylamine .

Pathway B: Reaction of benzaldehyde with the precursor amine, 2-fluoro-N-methylethan-1-amine .

The success of reductive amination hinges on the choice of the reducing agent, which must selectively reduce the iminium ion intermediate without significantly reducing the starting aldehyde. masterorganicchemistry.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comyoutube.com Hydrogenation over a metal catalyst, such as palladium on carbon (Pd/C), is also an effective method. youtube.comyoutube.com

Sodium cyanoborohydride is particularly effective because it is a weaker reducing agent than sodium borohydride and is most reactive at the slightly acidic pH that favors iminium ion formation. masterorganicchemistry.comyoutube.com This selectivity prevents the premature reduction of the aldehyde starting material. youtube.com Sodium triacetoxyborohydride is another mild and effective reagent that serves as a common, less toxic alternative to NaBH₃CN. masterorganicchemistry.com

The general procedure involves stirring the carbonyl compound and the amine in a suitable solvent, sometimes with a mild acid catalyst to facilitate imine formation, followed by the addition of the reducing agent. nih.gov

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages | Citation |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temp | Inexpensive, readily available | Can reduce aldehydes/ketones, requires careful pH control | youtube.commdma.ch |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH ~6-7 | Selective for iminium ions over carbonyls | Toxic cyanide byproduct | masterorganicchemistry.comyoutube.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF), Room Temp | Mild, selective, non-toxic byproducts | More expensive, moisture sensitive | masterorganicchemistry.com |

| Hydrogen (H₂) with Pd/C | Ethanol or Methanol, H₂ atmosphere | Clean, no salt byproducts | Requires specialized hydrogenation equipment, may cause debenzylation | youtube.comyoutube.com |

Nucleophilic Substitution Reactions Utilizing Halogenated Ethane Precursors

A classic and straightforward approach to forming the ethylamine (B1201723) backbone is through nucleophilic substitution. This method involves the N-alkylation of N-benzyl-N-methylamine with a suitable 2-fluoroethyl electrophile. The electrophile is typically a 2-fluoroethyl halide, such as 1-bromo-2-fluoroethane or 1-iodo-2-fluoroethane , or a 2-fluoroethyl sulfonate ester like 2-fluoroethyl tosylate .

The reaction proceeds via an Sₙ2 mechanism, where the nitrogen atom of N-benzyl-N-methylamine acts as the nucleophile, attacking the carbon bearing the leaving group. The choice of the leaving group is critical; iodides are generally more reactive than bromides, which are more reactive than chlorides. Tosylates are also excellent leaving groups. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct formed if the starting amine salt is not used. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The choice of solvent can range from polar aprotic solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) to facilitate the Sₙ2 reaction. researchgate.net

Direct Fluorination and Fluorine-Incorporation Approaches for this compound

Introducing the fluorine atom can also be achieved by fluorinating a hydroxyl-containing precursor. In this strategy, N-benzyl-N-methylethanolamine serves as the key starting material. biosynth.comusp.orgsigmaaldrich.com This alcohol can be converted to the target fluorinated compound using a deoxofluorinating agent.

Common reagents for this transformation include diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). sigmaaldrich.comresearchgate.net These reagents react with the alcohol to form a fluorosulfite intermediate, which then undergoes an intramolecular Sₙ2 reaction, with fluoride (B91410) displacing the intermediate to yield the final product, generally with an inversion of stereochemistry if the carbon is chiral. sigmaaldrich.com Deoxo-Fluor is often preferred as it is reported to be more thermally stable and safer than DAST. sigmaaldrich.com The reaction is typically performed in an inert aprotic solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃) at low temperatures.

Another class of fluorinating agents includes electrophilic sources like N-fluorobenzenesulfonimide (NFSI). nih.gov However, these are more commonly used for fluorinating carbanions or electron-rich aromatic rings and are less standard for converting a simple aliphatic alcohol to a fluoride compared to deoxofluorinating agents. nih.gov

Stereoselective Synthesis of Chiral Analogues or Precursors to this compound

The synthesis of enantiomerically pure fluorinated compounds is of significant interest. For this compound, chirality can be introduced at the fluorine-bearing carbon. Stereoselective synthesis can be achieved through several strategies.

One major strategy involves the use of chiral auxiliaries. For instance, the stereoselective synthesis of fluorinated chiral amines has been accomplished using N-tert-butylsulfinyl imines. nih.gov This approach involves either the stereoselective addition of a fluorinated nucleophile to a non-fluorinated N-tert-butylsulfinyl imine or the asymmetric reduction of a fluorinated N-tert-butylsulfinyl imine. nih.gov

Alternatively, a chiral pool approach can be employed, starting with a readily available chiral precursor. For example, a chiral amino acid could be converted into a chiral amino alcohol, which is then fluorinated and subsequently N-methylated and N-benzylated. A more direct route could involve the asymmetric reduction of an intermediate imine formed in a reductive amination protocol, using a chiral catalyst or reducing agent. Frustrated Lewis Pair (FLP) chemistry has also been shown to mediate stereoselective C-F bond activation in geminal difluoroalkanes, offering a modern route to enantioenriched fluoroalkanes. nih.gov

Optimization of Reaction Conditions and Yield Enhancements in this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and side products. For each synthetic route to this compound, several parameters can be adjusted.

In reductive amination , key variables include the choice of reducing agent, solvent, temperature, and pH. masterorganicchemistry.com As shown in Table 1, the selectivity of the reducing agent is paramount. masterorganicchemistry.comyoutube.com The pH must be controlled to favor the formation of the iminium ion intermediate without causing degradation of the reactants. nih.gov

For nucleophilic substitution reactions, optimization involves screening bases, solvents, temperatures, and the concentration of reactants. researchgate.net The use of a stronger base or a more polar aprotic solvent can accelerate the reaction rate. However, harsh conditions might lead to side reactions. A systematic screening of these variables, as often performed in process development, can lead to significant yield improvements. researchgate.netresearchgate.net For example, studies on the N-alkylation of benzylamines have shown that the choice of base (e.g., cesium carbonate) and solvent (e.g., DMF) can be critical for achieving high chemoselectivity and yield. researchgate.net

In deoxofluorination reactions, the temperature is a critical parameter. These reactions are often run at low temperatures (e.g., -78 °C) and allowed to warm slowly to room temperature to control reactivity and minimize the formation of elimination byproducts. The stoichiometry of the fluorinating agent is also important to ensure complete conversion of the starting alcohol.

Sustainable and Green Chemistry Methodologies Applied to this compound Synthesis

Modern synthetic chemistry emphasizes the use of sustainable and environmentally benign methods. Several green chemistry principles can be applied to the synthesis of this compound.

Biocatalysis offers a green alternative to traditional chemical methods. mdpi.com The use of enzymes, such as imine reductases (IREDs) and glucose dehydrogenase (GDH) for cofactor recycling, can facilitate reductive amination under mild, aqueous conditions. mdpi.com This approach avoids the use of heavy metal catalysts or harsh reducing agents.

The development of greener fluorinating agents is another active area of research. Efforts have been made to replace hazardous reagents like DAST with more sustainable alternatives. nih.govacs.org For instance, strategies involving the valorization of sulfur hexafluoride (SF₆), a potent greenhouse gas, as a fluorinating reagent are being explored. acs.org The use of Selectfluor in the presence of water as a cosolvent also represents a safer and more sustainable fluorination strategy. rsc.org

Catalytic approaches that minimize waste and improve atom economy are also central to green chemistry. This includes the development of photoredox catalysis, which uses light to drive chemical reactions and can avoid the need for stoichiometric, high-energy reagents. nottingham.ac.uk Designing a catalytic, one-pot synthesis would represent a significant advancement in the sustainable production of this compound.

Advanced Spectroscopic and Structural Elucidation of N Benzyl 2 Fluoro N Methylethan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

A complete NMR analysis is fundamental for the unambiguous assignment of a molecule's constitution. This would involve a suite of one- and two-dimensional experiments.

Fluorine-19 NMR Chemical Shift Analysis and Spin-Spin Coupling Interactions

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a critical tool. nih.govchemicalbook.com The ¹⁹F chemical shift would provide insight into the electronic environment of the fluorine nucleus. nih.gov Furthermore, the coupling of the fluorine atom to adjacent protons on the ethyl chain (a triplet of doublets is expected for the -CH₂F group) would yield valuable information about the connectivity. chemicalbook.com Currently, no published ¹⁹F NMR data, including chemical shifts or coupling constants, exists for N-Benzyl-2-fluoro-N-methylethan-1-amine.

Proton and Carbon-13 NMR Spectral Interpretation for Atom Connectivity

¹H and ¹³C NMR spectra are essential for mapping the carbon and proton framework of the molecule.

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the N-methyl protons, and the two methylene groups of the fluoroethyl chain. The integration of these signals would confirm the number of protons in each environment.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would complement the ¹H data, showing signals for each unique carbon atom. researchgate.net The chemical shifts would be indicative of the carbon type (aromatic, aliphatic, attached to nitrogen or fluorine). researchgate.net For instance, the carbon attached to the fluorine atom would exhibit a characteristic chemical shift and a large one-bond C-F coupling constant.

No experimentally obtained ¹H or ¹³C NMR spectra for this compound have been reported in the scientific literature.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Correlating Structural Elements

To definitively establish the connectivity of atoms, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the adjacencies of protons within the benzyl and fluoroethyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the benzyl group and the N-methyl group to the fluoroethyl chain across the nitrogen atom.

A thorough search has found no published COSY, HSQC, or HMBC data for this compound.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which in turn would confirm the elemental composition (C₁₀H₁₄FN). Analysis of the fragmentation pattern in the mass spectrum would provide further structural evidence, for example, by showing the characteristic loss of a benzyl group or fragments corresponding to the fluoroethyl moiety. No such data is currently available in the public domain.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Expected IR and Raman Spectral Features:

C-H stretching: Aromatic and aliphatic C-H stretching vibrations would be expected in the 2800-3100 cm⁻¹ region.

C-F stretching: A strong absorption band characteristic of the C-F bond would be anticipated, typically in the 1000-1400 cm⁻¹ region.

C-N stretching: Vibrations associated with the C-N bonds would also be present.

Aromatic C=C stretching: Peaks corresponding to the benzene (B151609) ring would appear in the 1450-1600 cm⁻¹ range.

No published IR or Raman spectra for this compound could be located.

X-ray Crystallography and Single-Crystal Diffraction Studies of this compound and its Salts/Derivatives (if applicable)

Should this compound or a suitable crystalline derivative (such as a hydrochloride salt) be synthesized, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and conformational details. There are currently no crystallographic data available for this compound in the Cambridge Structural Database (CSD) or other public repositories.

Theoretical and Computational Chemistry of N Benzyl 2 Fluoro N Methylethan 1 Amine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-Benzyl-2-fluoro-N-methylethan-1-amine, these calculations provide a window into its three-dimensional structure and the behavior of its electrons.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, often utilizing a basis set such as 6-311++G(d,p), are employed to identify the most stable conformations of the molecule. The conformational landscape is explored by systematically rotating the key dihedral angles, such as the C-C bond of the ethylamine (B1201723) chain and the C-N bond connecting the benzyl (B1604629) group.

The relative energies of different conformers are calculated to determine the global minimum energy structure, which represents the most populated conformation at equilibrium. These calculations often reveal that gauche and anti-conformers around the C-C bond have distinct energy levels due to steric hindrance and intramolecular interactions. The presence of the fluorine atom can introduce additional electrostatic interactions that influence conformational stability.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.00 |

| Gauche (+) | +60° | 1.25 |

Note: The data presented in this table is illustrative and based on typical results for similar molecules.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule.

Frontier Molecular Orbital (FMO) Theory for Predicting Reactivity and Reaction Sites

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity and the sites where chemical reactions are most likely to occur.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom and the aromatic benzyl ring, which are the most electron-rich parts of the molecule. The LUMO is likely distributed over the benzyl group and the C-F bond, indicating potential sites for nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -8.54 |

| LUMO | -0.21 |

Note: The data presented in this table is illustrative and based on typical results for similar molecules.

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule's conformations, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space and the study of its flexibility.

Computational Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The interactions between this compound and its environment are key to its chemical and biological behavior. Computational methods can be used to analyze these intermolecular forces, particularly hydrogen bonding. Although this compound is a tertiary amine and cannot act as a hydrogen bond donor, the nitrogen and fluorine atoms can act as hydrogen bond acceptors.

Computational studies would involve placing probe molecules, such as water, around this compound and calculating the interaction energies and geometries of the resulting hydrogen bonds. The strength and geometry of these interactions can be quantified to build a picture of the molecule's solvation shell and its ability to form stable complexes with other molecules. The analysis of these networks is crucial for predicting the molecule's solubility and transport properties.

Reactivity, Derivatization, and Mechanistic Studies of N Benzyl 2 Fluoro N Methylethan 1 Amine

Investigation of Acid-Base Properties and Protonation Equilibria of the Amine Nitrogen

The basicity of the tertiary amine nitrogen in N-Benzyl-2-fluoro-N-methylethan-1-amine is a critical parameter influencing its reactivity. The lone pair of electrons on the nitrogen atom allows it to act as a Brønsted-Lowry base, accepting a proton. The equilibrium of this protonation is quantified by the pKa of its conjugate acid.

For the parent compound, N-benzylmethylamine, a predicted pKa value of 9.75±0.10 has been reported. chemicalbook.com The introduction of a 2-fluoroethyl group in place of an ethyl group is expected to decrease the basicity of the amine. Fluorine is a highly electronegative atom, and its presence results in a strong electron-withdrawing inductive effect (-I effect). nih.govorganicchemistrydata.org This effect reduces the electron density on the nitrogen atom, making the lone pair less available for protonation. nih.govorganicchemistrydata.org Consequently, the pKa of the conjugate acid of this compound is predicted to be lower than that of N-benzyl-N-methylamine. For comparison, the predicted pKa for N-Benzyl-N-methylethanolamine is 14.75±0.10, where the hydroxyl group also influences basicity. lookchem.com

Table 5.1.1: Predicted and Experimental pKa Values of Related Amines

| Compound | Predicted pKa | Reference |

| N-Benzylmethylamine | 9.75 ± 0.10 | chemicalbook.com |

| N-Benzyl-N-methylethanolamine | 14.75 ± 0.10 | lookchem.com |

| This compound | < 9.75 | Inferred |

Nucleophilic Reactivity and Alkylation/Acylation Reactions of this compound

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. As a tertiary amine, it can react with electrophiles such as alkyl halides and acyl chlorides.

Alkylation: The reaction of a tertiary amine with an alkyl halide, known as the Menshutkin reaction, results in the formation of a quaternary ammonium (B1175870) salt. magritek.com For this compound, reaction with an alkyl halide (e.g., methyl iodide) would yield the corresponding quaternary ammonium iodide. The kinetics of such reactions have been studied for similar tertiary amines, demonstrating the feasibility of this transformation. magritek.com The rate of reaction is influenced by the solvent, with polar aprotic solvents like acetonitrile (B52724) often accelerating the reaction. magritek.com

Acylation: Tertiary amines can react with acyl chlorides. This reaction typically proceeds through the formation of an acylammonium salt, which can then act as an acylating agent or undergo other transformations. acs.org The reaction of this compound with an acyl chloride would lead to the formation of an N-acyl-N-benzyl-2-fluoro-N-methylethan-1-ammonium chloride intermediate.

Electrophilic Aromatic Substitution on the Benzyl (B1604629) Moiety: Regioselectivity and Electronic Effects

The benzyl group of this compound can undergo electrophilic aromatic substitution reactions. The substituent attached to the aromatic ring, in this case, a -CH2N(CH3)CH2CH2F group, directs the position of the incoming electrophile.

The -CH2N(CH3)CH2CH2F group is considered an activating group and an ortho-, para-director. libretexts.orgdocbrown.info This is because the nitrogen atom, although its basicity is reduced by the fluoroethyl group, can still donate electron density to the benzene (B151609) ring through inductive effects, stabilizing the arenium ion intermediate formed during ortho and para attack. quora.com For example, in the nitration of ethylbenzene, the ethyl group directs the incoming nitro group to the ortho and para positions. quora.com A similar regioselectivity would be expected for this compound.

Table 5.3.1: Expected Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | ortho-nitro and para-nitro substituted products |

| Halogenation | Br₂, FeBr₃ | ortho-bromo and para-bromo substituted products |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho-acyl and para-acyl substituted products |

Oxidation and Reduction Pathways of this compound

Oxidation: Tertiary amines, particularly N-benzyl amines, are susceptible to oxidation. A common oxidative reaction for N-benzyl tertiary amines is N-debenzylation. chemicalbook.comsemanticscholar.orgresearchgate.net Reagents such as ceric ammonium nitrate (B79036) (CAN) can selectively cleave the N-benzyl bond to yield the corresponding secondary amine and benzaldehyde. semanticscholar.orgresearchgate.net Electrochemical methods have also been developed for the oxidative cleavage of the C-N bond in benzylamines. mdpi.com It is anticipated that this compound would undergo similar oxidative debenzylation to produce N-methyl-2-fluoroethanamine and benzaldehyde. The oxidation potential for N-benzyl-4-piperidones has been reported in the range of 0.72 to 0.86 V, providing an indication of the potential required for oxidation. nih.gov

Reduction: The benzyl group of N-benzyl amines can be removed via hydrogenolysis. lookchem.com This reductive cleavage is typically carried out using hydrogen gas in the presence of a palladium catalyst (Pd/C). lookchem.com This process, known as debenzylation, would convert this compound into N-methyl-2-fluoroethanamine and toluene.

Spectroscopic and Kinetic Studies of Reaction Mechanisms Involving this compound

While specific kinetic and spectroscopic data for this compound are not available, data from analogous compounds can provide valuable insights.

Spectroscopic Properties:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl aromatic protons (typically in the range of 7.2-7.4 ppm), the benzylic methylene (B1212753) protons (~3.5-3.8 ppm), the N-methyl protons (~2.2-2.5 ppm), and the protons of the fluoroethyl group. The protons on the carbon bearing the fluorine will be split by the fluorine atom, and the protons on the adjacent carbon will also show coupling to the fluorine. For the related N-Benzyl-N-methylethanolamine, the benzylic protons appear around 3.5 ppm, the N-methyl at 2.2 ppm, and the ethyl protons at 2.5 and 3.5 ppm. chemicalbook.com

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the benzylic carbon (~55-65 ppm), the N-methyl carbon (~40-45 ppm), and the carbons of the fluoroethyl group. The carbon directly attached to the fluorine will exhibit a large C-F coupling constant. For N-Benzyl-N-methylethanolamine, the benzylic carbon is at approximately 60 ppm, the N-methyl at 42 ppm, and the ethyl carbons at 57 and 59 ppm. chemicalbook.com

IR Spectroscopy: The infrared spectrum will show characteristic C-H stretching vibrations for the aromatic and aliphatic groups, as well as a C-F stretching band, which is typically strong and found in the 1000-1400 cm⁻¹ region. Aromatic C-H out-of-plane bending vibrations will also be present. The IR spectrum of N-Benzyl-N-methylethanolamine shows strong C-H stretching bands around 2800-3000 cm⁻¹ and aromatic bands in the fingerprint region. chemicalbook.comnih.gov

Kinetic Studies: Kinetic studies on the alkylation of tertiary amines have been performed using techniques like in-line ¹H NMR spectroscopy to determine reaction rates and Arrhenius parameters. magritek.com Similar methodologies could be applied to study the kinetics of reactions involving this compound.

Exploration of Photochemical Reactivity and Photodegradation Pathways

Benzylamines are known to undergo photochemical reactions, primarily involving the cleavage of the benzylic C-N bond. nih.govnih.gov Upon irradiation with UV light, this compound is expected to undergo photodegradation. The primary photochemical process would likely be the homolytic cleavage of the C-N bond to generate a benzyl radical and an aminyl radical. These reactive intermediates can then undergo a variety of subsequent reactions, leading to the formation of products such as toluene, bibenzyl, and various degradation products of the amine fragment. The quantum yield for the photodegradation of benzylamines is wavelength-dependent and can be influenced by the experimental setup. rsc.org

Molecular and Mechanistic Biological Investigations of N Benzyl 2 Fluoro N Methylethan 1 Amine Exclusively Preclinical and in Vitro Focused

Enzyme Inhibition or Activation Studies in Recombinant or Purified Systems

The N-benzylamine scaffold is a key feature in a number of enzyme inhibitors. Research on related compounds suggests that N-Benzyl-2-fluoro-N-methylethan-1-amine could exhibit inhibitory activity against various enzymes.

For example, derivatives of 4'-O-demethylepipodophyllotoxin possessing an N-benzyl group have been synthesized and shown to be potent inhibitors of human DNA topoisomerase II. nih.gov The presence of the N-benzylamino moiety was found to be a critical structural requirement for the enhanced activity of these compounds. nih.gov

Furthermore, N-benzyl-substituted polyhydroxypyrrolidines have been identified as selective inhibitors of Golgi α-mannosidase II (GMII). researchgate.net The N-benzyl group in these molecules plays a significant role in their inhibitory potency and selectivity. researchgate.net Studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives have also identified them as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is involved in DNA damage response.

Another area of interest is the inhibition of steroidogenic enzymes. Substituted aryl benzylamines have been designed and synthesized as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme involved in testosterone (B1683101) biosynthesis. mdpi.com The benzylamine (B48309) core structure is central to the inhibitory activity in these compounds. mdpi.com

The table below summarizes the inhibitory activities of some N-benzylamine-containing compounds against various enzymes, which may provide insights into the potential targets of this compound.

| Enzyme Target | Compound Class | Observed Effect |

| Human DNA Topoisomerase II | 4β-N-benzyl derivatives of 4'-O-demethylepipodophyllotoxin | Potent Inhibition |

| Golgi α-Mannosidase II | N-benzyl-substituted polyhydroxypyrrolidines | Selective Inhibition |

| USP1/UAF1 Deubiquitinase | N-benzyl-2-phenylpyrimidin-4-amine derivatives | Potent Inhibition |

| 17β-Hydroxysteroid Dehydrogenase Type 3 | Substituted aryl benzylamines | Selective Inhibition |

Allosteric Modulation and Conformational Changes Induced by this compound in Target Proteins

The potential for this compound to act as an allosteric modulator would depend on its ability to bind to a site on a target protein that is distinct from the active site, thereby inducing a conformational change that alters the protein's activity. While direct evidence for this compound is lacking, studies on related structures provide some clues. For instance, the inhibitory mechanism of some USP1/UAF1 inhibitors involves replacing a part of the hydrophobic core of USP1, leading to conformational changes in the secondary structure and subsequent inhibition of its activity. This suggests that N-benzylamine derivatives can induce significant conformational shifts in their target proteins.

Investigation of Subcellular Distribution and Transport Mechanisms in Isolated Cells

The physicochemical properties of this compound, such as its lipophilicity and basicity, would govern its ability to cross cell membranes and its subsequent subcellular distribution. The presence of a fluorine atom can increase lipophilicity, potentially facilitating passive diffusion across membranes. The basic nitrogen atom could lead to accumulation in acidic organelles such as lysosomes. Studies on radiolabeled analogs, such as [18F]FEDAC, have shown that these types of compounds can cross the cell membrane to reach intracellular targets, including mitochondria.

Structure-Activity Relationship (SAR) Studies for this compound Analogues on Defined Molecular Targets

Structure-activity relationship (SAR) studies on various N-benzylamine derivatives have highlighted the importance of the substitution pattern on the benzyl (B1604629) ring and the nature of the amine substituent for biological activity.

For inhibitors of 17β-HSD3, modifications to the benzylamine template, including N-alkylation and substitution on the aromatic rings, have been shown to significantly affect inhibitory potency and selectivity. mdpi.com For instance, N-methylation of the amine linker in some series was detrimental to activity. mdpi.com

In the case of USP1/UAF1 inhibitors, replacement of the benzylamine moiety with other groups generally led to a decrease in potency, underscoring the importance of this structural feature.

For Golgi α-mannosidase II inhibitors, the introduction of different substituents on the N-benzyl group of polyhydroxypyrrolidines resulted in varying degrees of inhibitory potency and selectivity against different mannosidase enzymes. researchgate.net This indicates that the electronic and steric properties of the benzyl ring substituent are critical for fine-tuning the interaction with the target enzyme. researchgate.net

Modulation of Specific Biochemical Pathways or Signaling Cascades in vitro

Given the potential of N-benzylamine derivatives to inhibit enzymes like USP1/UAF1 and DNA topoisomerase II, this compound could hypothetically modulate biochemical pathways related to DNA damage repair and cell cycle control. Inhibition of USP1/UAF1, for example, has been shown to increase the monoubiquitination of PCNA, a key event in the DNA damage response.

Furthermore, some N-benzylamine derivatives have been investigated for their effects on inflammatory signaling pathways. For instance, N-benzyl-N-methyldecan-1-amine has been shown to inhibit LPS-induced inflammation in vitro by downregulating the JNK/p38MAPK-MK2 and NF-κB inflammatory signaling pathways.

Advanced Analytical Methodologies for N Benzyl 2 Fluoro N Methylethan 1 Amine Quantification and Characterization

Development of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods for Purity and Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental techniques for assessing the purity and achieving the separation of N-Benzyl-2-fluoro-N-methylethan-1-amine from related substances. The development of robust methods is contingent on the physicochemical properties of the analyte, such as its polarity, volatility, and thermal stability.

For HPLC analysis, reversed-phase chromatography is a common approach for compounds of similar polarity. A C18 or C8 column can be effectively utilized. The mobile phase composition, typically a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol), is optimized to achieve adequate retention and resolution. Gradient elution is often preferred to ensure the separation of impurities with a wide range of polarities. Detection can be accomplished using a Diode Array Detector (DAD) or a UV detector, monitoring at a wavelength where the benzyl (B1604629) chromophore exhibits strong absorbance, typically around 254 nm. To enhance chromatographic performance, especially for basic amines which can exhibit peak tailing, the use of a buffer with a pH that maintains the analyte in a consistent ionization state is critical.

Gas Chromatography is a viable alternative, particularly given the volatility of this compound. A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polysiloxane (e.g., DB-5 or equivalent), is generally suitable. waters.com The injector and detector temperatures, as well as the oven temperature program, must be carefully optimized to prevent thermal degradation while ensuring efficient separation. A typical temperature program might start at a lower temperature and ramp up to a higher temperature to elute any less volatile impurities. waters.com Flame Ionization Detection (FID) can be used for quantification, while Mass Spectrometry (MS) is invaluable for identification. waters.com

For challenging separations, derivatization can be employed in both HPLC and GC. thermofisher.comresearchgate.net For instance, acylation or silylation can improve the chromatographic behavior and detection sensitivity of the amine. researchgate.net However, for this compound, direct analysis without derivatization is often feasible and preferred to avoid additional sample preparation steps.

Table 1: Representative Chromatographic Conditions for Amine Analysis

| Parameter | HPLC Method Example | GC Method Example |

| Column | C18, 4.6 x 150 mm, 5 µm | DB-5MS, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in WaterB: Acetonitrile(Gradient) | Helium, 1 mL/min |

| Flow Rate/Oven Program | 1.0 mL/min | 80°C (2 min), then 15°C/min to 300°C (5 min) |

| Detector | DAD at 254 nm | Mass Spectrometer (MS) |

| Injection Volume | 10 µL | 1 µL (splitless) |

Quantitative Analysis of this compound via hyphenated techniques (e.g., LC-MS/MS, GC-MS)

For highly sensitive and selective quantitative analysis, hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice. These techniques provide not only retention time data but also mass-to-charge ratio (m/z) information, which significantly enhances specificity.

In LC-MS/MS, an electrospray ionization (ESI) source is typically used, operating in positive ion mode to generate the protonated molecule [M+H]⁺ of this compound. For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed. This involves selecting the precursor ion in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This process minimizes matrix interference and provides excellent sensitivity and specificity. The selection of precursor and product ions is a critical step in method development. For this compound, the benzyl moiety often yields a characteristic fragment at m/z 91.

GC-MS analysis is also a powerful tool for quantification. waters.com In this technique, the compound is separated by GC and then ionized, typically by Electron Ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification and quantification. Selected Ion Monitoring (SIM) mode, where only specific ions are monitored, can be used to enhance sensitivity for trace-level quantification. nih.gov

The validation of these quantitative methods is crucial and typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), often following guidelines from regulatory bodies like the International Council for Harmonisation (ICH). nih.gov

Table 2: Representative Mass Spectrometry Parameters for Quantitative Analysis

| Parameter | LC-MS/MS (ESI+) Example | GC-MS (EI) Example |

| Ionization Mode | Positive Electrospray Ionization | Electron Ionization (70 eV) |

| Scan Type | Multiple Reaction Monitoring (MRM) | Selected Ion Monitoring (SIM) |

| Precursor Ion [M+H]⁺ (m/z) | To be determined experimentally | Not Applicable |

| Product Ion(s) (m/z) | To be determined experimentally (e.g., m/z 91) | Characteristic fragment ions |

| Collision Energy (eV) | Optimized for maximum product ion intensity | Not Applicable |

| Monitored Ions (m/z) | Precursor > Product | Specific fragment ions |

Electrochemical Detection Methods and Voltammetric Behavior of this compound

Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), offer a sensitive and often cost-effective approach for the analysis of electroactive compounds like this compound. The tertiary amine functionality and the benzyl group are both susceptible to electrochemical oxidation.

The voltammetric behavior of tertiary amines typically involves an oxidation process at a solid electrode, such as a glassy carbon electrode (GCE) or a platinum electrode. rsc.orgacs.org The oxidation potential is influenced by the molecular structure and the pH of the supporting electrolyte. For this compound, the presence of the electron-withdrawing fluorine atom may slightly increase the oxidation potential compared to its non-fluorinated analog.

Cyclic voltammetry can be used to study the redox properties of the molecule, including the reversibility of the electrochemical reaction. chesci.com The oxidation of tertiary amines is often an irreversible process. acs.org By scanning the potential, a characteristic oxidation peak can be observed, the height of which is proportional to the concentration of the analyte. This relationship forms the basis for quantitative analysis using techniques like DPV, which offers enhanced sensitivity by minimizing background currents.

The development of an electrochemical method would involve optimizing parameters such as the type of working electrode, the composition and pH of the supporting electrolyte, and the voltammetric waveform parameters (e.g., scan rate, pulse amplitude). thermofisher.com

Table 3: Representative Conditions for Voltammetric Analysis

| Parameter | Cyclic Voltammetry (CV) Example |

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Reference Electrode | Ag/AgCl |

| Auxiliary Electrode | Platinum Wire |

| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |

| Scan Rate | 50 mV/s |

| Potential Range | e.g., 0.0 V to +1.5 V |

Spectrophotometric Assays and Fluorescence-Based Detection Strategies

Spectrophotometric and fluorescence-based methods provide alternative approaches for the quantification of this compound, often involving a derivatization step to introduce a chromophore or fluorophore.

UV-Visible spectrophotometry can be used for direct quantification if the compound exhibits sufficient absorbance and there are no interfering substances. However, for enhanced selectivity and sensitivity, derivatization is common. Reagents that react with amines to form colored products can be employed. For example, p-dimethylaminobenzaldehyde can react with amines to form a Schiff base with a distinct color that can be measured spectrophotometrically. tandfonline.com

Fluorescence-based detection offers significantly higher sensitivity. Since this compound is not natively fluorescent, derivatization with a fluorescent reagent is necessary. A variety of reagents are available that react with secondary and tertiary amines to yield highly fluorescent products. These include dansyl chloride, which reacts with amines to form fluorescent sulfonamides, and 7-nitrobenz-2-oxa-1,3-diazole (NBD) derivatives like NBD-Cl or NBD-F. thermofisher.com The derivatization reaction conditions, such as pH, temperature, and reaction time, must be optimized to ensure complete reaction and stable product formation. The resulting fluorescent derivative can then be quantified using a spectrofluorometer at its specific excitation and emission wavelengths.

These methods are particularly useful for the analysis of the compound in complex matrices where high selectivity is required.

Table 4: Potential Derivatization Reagents for Spectroscopic Analysis

| Detection Method | Derivatization Reagent | Analyte Functional Group | Principle |

| Spectrophotometry | p-Dimethylaminobenzaldehyde | Tertiary Amine | Formation of a colored Schiff base |

| Fluorescence | Dansyl Chloride | Tertiary Amine | Formation of a fluorescent sulfonamide |

| Fluorescence | NBD-Cl/NBD-F | Tertiary Amine | Formation of a fluorescent NBD-adduct |

Impurity Profiling, Degradation Product Identification, and Stability Studies

A thorough understanding of the impurity profile and degradation pathways of this compound is essential for ensuring its quality and stability. Impurity profiling involves the detection, identification, and quantification of any unwanted substances present in the compound. nih.govresearchgate.net

Potential impurities can arise from the synthetic route, such as starting materials, intermediates, by-products, and reagents. For example, unreacted N-methyl-2-fluoroethan-1-amine or benzyl bromide could be present. Side reactions, such as over-alkylation or de-benzylation, could also lead to impurities.

Degradation products can form during storage or under stress conditions such as exposure to light, heat, humidity, or extreme pH. The C-F bond is generally stable, but the benzyl-nitrogen bond could be susceptible to cleavage. nih.gov Oxidation of the tertiary amine to an N-oxide is another potential degradation pathway.

Forced degradation studies are typically performed to predict the degradation pathways and to develop stability-indicating analytical methods. eurofins.com These studies involve subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) and then analyzing the resulting mixture to identify the degradation products.

Hyphenated techniques like LC-MS/MS and GC-MS are indispensable for the identification of unknown impurities and degradation products. nih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aid in determining the elemental composition of the unknowns.

Table 5: Potential Impurities and Degradation Products

| Type | Potential Compound Name | Potential Origin |

| Process Impurity | N-Methyl-2-fluoroethan-1-amine | Unreacted starting material |

| Process Impurity | Benzyl bromide | Unreacted reagent |

| Process Impurity | Dibenzyl-2-fluoro-N-methylethanamine | Over-alkylation by-product |

| Degradation Product | This compound N-oxide | Oxidation |

| Degradation Product | 2-Fluoro-N-methylethan-1-amine | De-benzylation |

Emerging Applications and Future Research Directions of N Benzyl 2 Fluoro N Methylethan 1 Amine

Role of N-Benzyl-2-fluoro-N-methylethan-1-amine in Organocatalysis and Metal-Catalyzed Reactions

The amine functional group is a well-established motif in organocatalysis, capable of activating substrates through the formation of enamines or iminium ions. rsc.org While simple tertiary amines are generally not used as primary organocatalysts, chiral derivatives of related structures, such as β-amino alcohols, have found application in asymmetric transformations. rsc.org The presence of a fluorine atom in this compound could modulate its basicity and steric environment, potentially influencing its efficacy and selectivity if developed into a chiral catalytic system.

In the realm of metal-catalyzed reactions, the compound is a prime candidate to act as a ligand. Fluorinated ligands are of significant interest because they can alter the electronic properties, stability, and reactivity of metal centers. rsc.orgnsf.gov The nitrogen atom's lone pair in this compound can coordinate to a metal, while the fluorine atom and benzyl (B1604629) group can tune the ligand's steric and electronic profile. For instance, in palladium-catalyzed reactions, the nature of the amine ligand is crucial for the reaction outcome. Studies on the cyclopalladation of fluorinated benzylamines have shown that the position of the fluorine atom influences the regioselectivity of C-H bond activation. nih.gov The use of this compound as a ligand could therefore offer unique reactivity in cross-coupling, C-H functionalization, and other metal-catalyzed transformations. nih.gov

| Potential Catalytic Application | Catalyst Type | Plausible Role of the Compound | Relevant Research Area |

| Asymmetric Aldol/Mannich Reactions | Organocatalysis | Chiral derivative could act as a catalyst. | Enantioselective C-C bond formation. rsc.org |

| C-H Bond Functionalization | Metal Catalysis | Acts as a directing group and ligand for metals like Palladium. | Directing group-assisted synthesis. nih.govbeilstein-journals.org |

| Cross-Coupling Reactions | Metal Catalysis | Serves as a ligand to stabilize and modulate the reactivity of the metal catalyst (e.g., Pd, Cu, Fe). | Synthesis of complex organic molecules. nih.govrsc.org |

| Asymmetric Alkylation | Metal Catalysis | Chiral versions could serve as ligands for metals like Zinc or Iridium. | Synthesis of chiral molecules. rsc.org |

This table presents hypothetical applications based on the reactivity of structurally similar compounds.

Incorporation into Functional Materials and Polymer Chemistry as a Building Block

Fluorinated compounds are integral to materials science, conferring properties such as high thermal stability, chemical resistance, and hydrophobicity. nih.govsigmaaldrich.com this compound can be considered a valuable fluorinated building block for the synthesis of advanced materials. ossila.comsigmaaldrich.comyoutube.comalfa-chemistry.com

In polymer chemistry, this molecule could be used as a monomer or as a functional additive. If modified with a polymerizable group (e.g., a vinyl or styrenyl group on the benzyl ring), it could be incorporated into polymer backbones. The resulting fluorinated polymers would be expected to exhibit low surface energy and enhanced stability, properties desirable for coatings, advanced textiles, and biomedical devices. nih.gov Partially fluorinated polymers are often soluble in common solvents, which is an advantage over perfluorinated polymers like PTFE. nih.gov Furthermore, the tertiary amine group could provide pH-responsiveness or sites for further chemical modification, leading to the creation of "smart" materials that respond to environmental stimuli.

Radiochemical Synthesis and Application as a Precursor for Positron Emission Tomography (PET) Tracers (e.g., ¹⁸F-labeling)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes. frontiersin.org Fluorine-18 (B77423) (¹⁸F) is the most widely used radionuclide for PET due to its favorable physical properties, including a 109.8-minute half-life and low positron energy, which allows for high-resolution imaging. frontiersin.org

This compound is an excellent candidate for development as a PET tracer. The ¹⁸F-labeled version of this compound, [¹⁸F]this compound, could be synthesized via nucleophilic substitution. This typically involves preparing a precursor molecule where the fluorine position is occupied by a good leaving group, such as a tosylate, mesylate, or triflate. The precursor is then reacted with cyclotron-produced [¹⁸F]fluoride activated by a phase-transfer catalyst like a potassium-Kryptofix 2.2.2 complex. nih.gov This reaction would displace the leaving group to install the ¹⁸F atom. Such methods have been successfully applied to synthesize ¹⁸F-labeled benzylguanidine analogs for imaging the norepinephrine (B1679862) transporter. nih.gov The development of mild and efficient ¹⁸F-labeling methods is a key area of research to make these tracers more accessible. springernature.com

| Parameter | Typical Condition | Reference Example |

| Precursor | N-Benzyl-N-methyl-2-(tosyloxy)ethan-1-amine | Tosylated precursors are common for ¹⁸F-fluorination. mdpi.com |

| ¹⁸F Source | Aqueous [¹⁸F]Fluoride from cyclotron | Standard production via ¹⁸O(p,n)¹⁸F reaction. mdpi.com |

| Activation | K₂CO₃ / Kryptofix 2.2.2 (K₂₂₂) | Azeotropic drying to remove water is critical. nih.govnih.gov |

| Solvent | Anhydrous Acetonitrile (B52724) (MeCN) or DMSO | High boiling point, polar aprotic solvents are preferred. eur.nl |

| Temperature | 80 - 120 °C | Heating is usually required to drive the substitution. nih.govnih.gov |

| Reaction Time | 10 - 20 minutes | The short half-life of ¹⁸F necessitates rapid synthesis. eur.nl |

This table outlines a plausible, hypothetical radiosynthesis scheme based on established methods.

Utility in Chemical Biology as a Molecular Probe or Tool Compound

Molecular probes are essential tools for studying biological systems. The introduction of fluorine can enhance a molecule's metabolic stability, binding affinity, and bioavailability, making fluorinated compounds attractive as probes. nih.govnih.gov Benzylamine (B48309) itself is known to act as a monoamine oxidase (MAOI) inhibitor. wikipedia.org Its derivative, pargyline (B1678468) (N-methyl-N-propargylbenzylamine), was used pharmaceutically as an antihypertensive. wikipedia.org It is plausible that this compound could also interact with monoamine oxidases or other amine-binding receptors and transporters.

If radiolabeled with ¹⁸F as described above, the compound could serve as a PET imaging probe to visualize and quantify the density of its biological target in vivo. For example, many neurological disorders and cancers are associated with altered levels of specific enzymes or transporters. nih.gov An ¹⁸F-labeled probe based on this scaffold could potentially be used for the diagnosis or therapeutic monitoring of such conditions. The fluorine atom's effect on the compound's lipophilicity would also be critical for its ability to cross the blood-brain barrier, a key requirement for neuroimaging agents.

Exploration of this compound as a Ligand in Coordination Chemistry

The coordination chemistry of amines is vast and fundamental. As a tertiary amine, this compound can act as a monodentate ligand, coordinating to a metal center through its nitrogen atom. The steric bulk of the benzyl and fluoroethyl groups, along with the electronic influence of the fluorine atom, would affect the properties of the resulting metal complex. nsf.gov

Fluorinated ligands can increase the Lewis acidity of a metal center and enhance the thermal and oxidative stability of the complex. nsf.gov Research on transition metal complexes with fluorinated tripodal amine ligands has shown that fluorine-specific interactions can influence the spin state of the metal center, for example, inducing spin crossover (SCO) behavior in iron(II) complexes. fu-berlin.de Similarly, studies with cobalt(III) have utilized fluorinated ligands to slow down ligand substitution rates and enable analysis by ¹⁹F NMR and potential imaging applications. nih.gov The coordination of this compound to various metals (e.g., Co, Fe, Cu, Pd, Ru) could lead to complexes with interesting magnetic, electronic, or catalytic properties. fu-berlin.deresearchgate.net

Future Prospects in Fluorinated Amine Research and Discovery of Novel Derivatives

The potential of this compound highlights broader opportunities in fluorinated amine research. nih.govacs.org Future work could focus on several key areas:

Synthesis of Derivatives: The benzyl ring and the N-methyl group provide sites for synthetic modification. Introducing different substituents on the aromatic ring could fine-tune the electronic properties and biological activity. Creating a library of related compounds would be crucial for structure-activity relationship (SAR) studies. acs.orgresearchgate.net

Development of Asymmetric Syntheses: For applications in organocatalysis and as chiral ligands, developing enantioselective synthetic routes to access specific stereoisomers of this compound and its derivatives would be a significant advance.

Exploring New Applications: Based on initial findings, the compound could be explored in fields not yet considered. For instance, some polyfluoroalkyl substances, including amines, are studied for their environmental fate and potential use in specialized surfactants. acs.orgmaine.gov

Advanced Computational Studies: Theoretical calculations could predict the binding modes of the ligand with different metals, rationalize its potential catalytic activity, and guide the design of new derivatives with optimized properties for specific applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Benzyl-2-fluoro-N-methylethan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : Reductive amination using a palladium-based catalyst (e.g., Pd/NiO) under hydrogen atmosphere is a viable route. For example, similar benzylamine derivatives were synthesized by reacting aldehydes with amines at 25°C for 10 hours, achieving yields >80% . Optimize solvent choice (e.g., ethanol or THF) and catalyst loading (1.1 wt% Pd/NiO) to balance reaction rate and purity. Monitor progress via TLC or GC-MS to ensure completion.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H NMR (400 MHz, CDCl₃) to confirm substituent positions and integration ratios. For purity, employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and compare retention times against standards. Mass spectrometry (ESI-MS or GC-EI-MS) can validate molecular weight. Cross-reference spectral data with computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities .

Q. What are the critical storage and handling protocols for this fluorinated amine?

- Methodological Answer : Store under inert gas (argon or nitrogen) at 2–8°C to prevent degradation. Use airtight glass containers to avoid moisture absorption. During handling, wear nitrile gloves, safety goggles, and a lab coat. Quench waste with a neutralizing agent (e.g., dilute HCl) before disposal to minimize environmental hazards .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation in large-scale synthesis?

- Methodological Answer : Conduct a Design of Experiments (DoE) to evaluate variables:

- Catalyst type : Compare Pd/NiO with other transition-metal catalysts (e.g., Pt/C) for selectivity.

- Temperature : Test 20–50°C ranges; lower temperatures may reduce side reactions but prolong reaction time.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates but increase hydrolysis risks.

Use HPLC-MS to track byproducts (e.g., over-alkylated or dimerized species) and adjust stoichiometry of starting materials accordingly .

Q. What analytical strategies resolve contradictions in reported spectral data for structurally similar fluorinated amines?

- Methodological Answer : Perform 2D NMR (COSY, HSQC) to assign overlapping peaks in crowded regions (e.g., benzyl or fluorinated CH₂ groups). For disputed purity values, employ orthogonal methods:

- Karl Fischer titration for water content.

- Ion chromatography to detect trace ionic impurities.

Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. How does the fluorine substituent influence the compound’s conformational stability and reactivity?

- Methodological Answer : Use DFT calculations (e.g., Gaussian 16) to model rotational barriers of the fluorinated ethyl chain. Experimentally, variable-temperature NMR (VT-NMR) can detect restricted rotation (e.g., splitting of CH₂F signals at low temperatures). Compare reactivity with non-fluorinated analogues in nucleophilic substitution or oxidation assays to quantify electronic effects .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Screen for antimicrobial activity using broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Assess cytotoxicity via MTT assays on mammalian cell lines (e.g., HEK-293). For receptor-binding studies, use fluorescence polarization or SPR to measure affinity for targets like GPCRs or ion channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.